molecular formula C29H19N3O3 B4785923 N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE

Cat. No.: B4785923
M. Wt: 457.5 g/mol
InChI Key: RNXOTHYKLQFVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE is a complex organic compound that features both benzimidazole and coumarin moieties. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE typically involves the coupling of benzimidazole and coumarin derivatives. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethyl formamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzimidazole or coumarin rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Scientific Research Applications

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, inhibiting their function. The coumarin moiety can interfere with enzymatic activity by binding to the active site or allosteric sites of enzymes. These interactions disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-benzodiazol-2-yl)benzamide: Shares the benzimidazole moiety but lacks the coumarin structure.

    Coumarin derivatives: Contain the coumarin moiety but lack the benzimidazole structure.

Uniqueness

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE is unique due to the combination of benzimidazole and coumarin moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19N3O3/c33-28(30-22-11-6-9-20(16-22)27-31-24-12-2-3-13-25(24)32-27)21-10-5-8-18(15-21)23-17-19-7-1-4-14-26(19)35-29(23)34/h1-17H,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXOTHYKLQFVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.